

A Comparative Guide to E17241 and Other ABCA1 Upregulators in Atherosclerosis

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Compound of Interest

Compound Name: E17241

Cat. No.: B2881753

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The upregulation of ATP-binding cassette transporter A1 (ABCA1) is a promising therapeutic strategy for combating atherosclerosis. ABCA1 mediates the efflux of cholesterol from macrophages, a critical step in reverse cholesterol transport, thereby preventing the formation of foam cells and the development of atherosclerotic plaques. This guide provides a detailed comparison of a novel small molecule ABCA1 upregulator, **E17241**, with other established classes of ABCA1 upregulators, including Liver X Receptor (LXR) agonists and an apoE-mimetic peptide.

Executive Summary

E17241 is a novel small molecule that upregulates ABCA1 expression through a distinct PKC ζ -Nuclear Receptor pathway. This guide presents a comparative analysis of **E17241** against well-characterized LXR agonists (T0901317 and GW3965) and the apoE-mimetic peptide CS-6253. The comparative data suggests that while all these compounds effectively increase ABCA1 expression and promote cholesterol efflux, they operate through different mechanisms and exhibit varying degrees of efficacy and potential side effects. LXR agonists, for instance, are potent upregulators of ABCA1 but are also associated with undesirable effects on lipid metabolism, such as hypertriglyceridemia. **E17241** presents a potentially more targeted approach to ABCA1 upregulation.

Quantitative Data Comparison

The following tables summarize the quantitative effects of **E17241** and other selected ABCA1 upregulators on key parameters in atherosclerosis models.

Table 1: In Vitro Efficacy of ABCA1 Upregulators

Compound	Cell Type	Concentration	ABCA1 mRNA Fold Increase	ABCA1 Protein Fold Increase	Cholesterol Efflux Increase (%)	Reference
E17241	RAW264.7 Macrophages	10 μ M	~2.5	~2.0	~50% vs. control	[1]
HepG2	10 μ M	~2.0	~1.8	N/A	[1]	
T0901317	Mouse Peritoneal Macrophages	1 μ M	Dramatic Increase (not quantified)	Significant Increase	~100% vs. control (with HDL)	[2][3]
Caco-2 cells	10 μ M	11	Significant Increase	Increased to apoA-I and HDL	[4][5]	
GW3965	THP-1 Macrophages	1 μ M	Significant Increase	~5.0	N/A	[4]
iMAEC	1 μ M	N/A	Significant Increase	Significant Increase (with SR11237)	[6]	
CS-6253	THP-1 Macrophages	10 μ g/mL	N/A	N/A	Significant Increase	[7]

Table 2: In Vivo Efficacy of ABCA1 Upregulators in Atherosclerosis Mouse Models

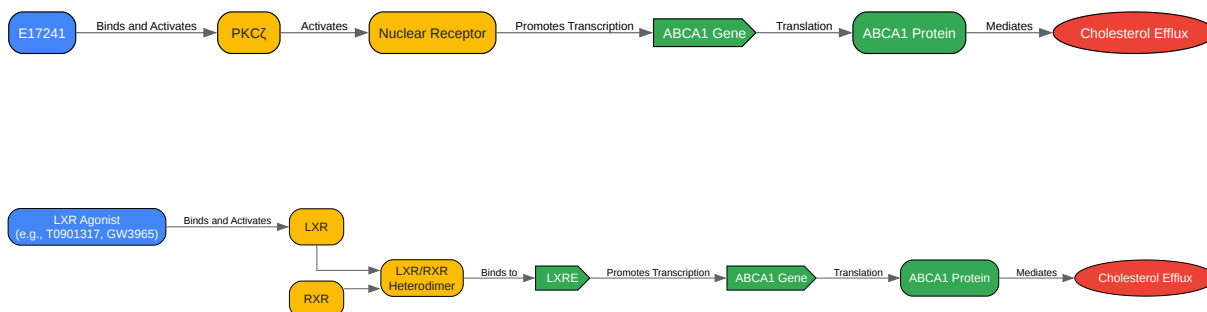
Compound	Mouse Model	Dose & Administration	Plaque Area Reduction (%)	Key Observations	Reference
E17241	ApoE-/-	30 mg/kg/day (oral gavage)	~40% (aortic sinus)	Increased fecal cholesterol excretion	[1]
T0901317	LDLR-/-	10 mg/kg/day (oral gavage)	Significant reduction	Increased HDL-C	[2][3]
LDLR-/-	0.5-2 mg/kg/day (oral gavage)	29-94% (innominate artery), ~30% (aortic sinus)	Dose-dependent reduction in innominate artery	[8]	
GW3965	LDLR-/-	10 mg/kg/day	53% (males), 34% (females)	Modest reduction in total cholesterol	[9]
LDLR-/-	Nanoparticle formulation	50% reduction in macrophage content	Avoided hypertriglyceridemia	[10][11]	
CS-6253	ApoE-/-	N/A	N/A	Promotes formation of pre β -1 HDL	[7][12]

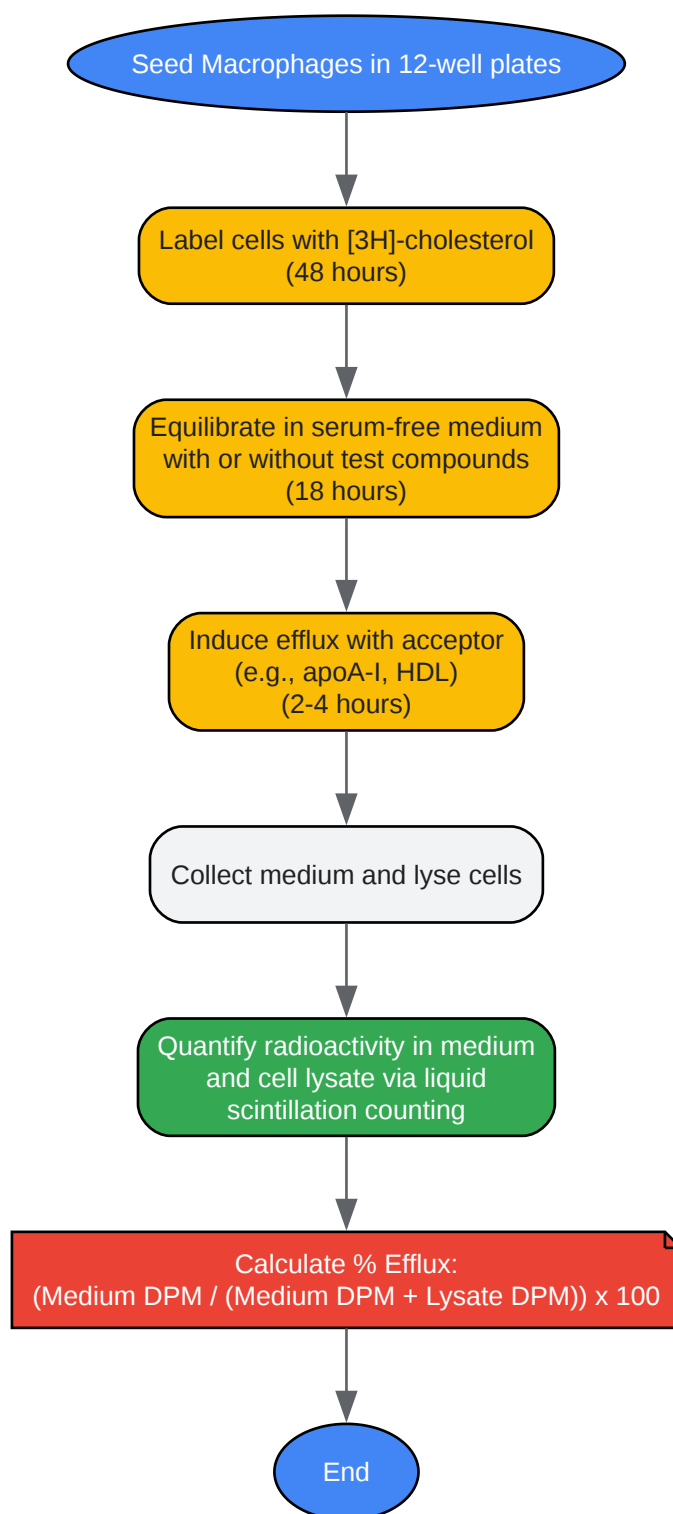
Signaling Pathways and Mechanisms of Action

E17241: The PKC ζ -Nuclear Receptor Pathway

E17241 upregulates ABCA1 expression through a novel signaling cascade. It directly binds to and activates Protein Kinase C zeta (PKC ζ). This activation leads to the downstream

modulation of nuclear receptors that, in turn, bind to the promoter region of the ABCA1 gene, enhancing its transcription.[1]





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